molecular formula C9H18O3 B15368502 3-Ethyl-2-hydroxyheptanoic acid CAS No. 63834-30-0

3-Ethyl-2-hydroxyheptanoic acid

Cat. No.: B15368502
CAS No.: 63834-30-0
M. Wt: 174.24 g/mol
InChI Key: DJDGGSPGQFGVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Branched-Chain Hydroxy Fatty Acid Research

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl branches in their carbon chains. nih.gov These are distinct from linear fatty acids and are gaining increasing research interest. BCFAs are categorized based on the position of the methyl branch, with common types being iso-BCFAs and anteiso-BCFAs. nih.gov They are found in various natural sources, including dairy products, beef, and are also produced by gut microbiota. mdpi.combiorxiv.org

Research into BCFAs suggests their involvement in several biological processes. Studies have indicated that BCFAs may play a role in energy homeostasis and have been associated with metabolic health. mdpi.com For instance, some research has shown that the levels of certain BCFAs are inversely associated with body mass index. mdpi.com Furthermore, in vitro studies have pointed towards the potential of BCFAs to offer protection against inflammation and metabolic disorders. mdpi.com The study of branched-chain hydroxy fatty acids, a sub-category of BCFAs that includes a hydroxyl group, is a more specialized area of this research. Fatty acid esters of hydroxy fatty acids (FAHFAs) are a complex lipid class with two main superfamilies: omega-FAHFAs and in-chain branched FAHFAs. nih.gov These compounds have been noted for their anti-diabetic and anti-inflammatory effects. nih.gov

Significance in Biochemical and Synthetic Pathways

The significance of compounds like 3-Ethyl-2-hydroxyheptanoic acid in biochemical pathways is an area of ongoing investigation. The broader class of BCFAs can be synthesized de novo from the catabolic products of branched-chain amino acids. biorxiv.org The enzymes involved in the synthesis and degradation of fatty acids may exhibit different specificities towards BCFAs compared to straight-chain fatty acids. biorxiv.org For example, certain enzymes in some bacteria show a high selectivity for substrates like isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, leading to the production of BCFAs. biorxiv.org

From a synthetic chemistry perspective, the creation of specific hydroxy acids is a topic of interest. For instance, processes have been developed for the synthesis of ω-hydroxy acids. google.com The synthesis of related structures, such as 2-arylpropanoic acids, has also been a subject of research, involving multi-step processes from commercially available starting materials. researchgate.net The presence of both electrophilic and nucleophilic centers in similar hydroxy-aryl acrylates makes them valuable building blocks for more complex bioactive compounds. researchgate.net

Historical Perspective of Related Aliphatic Acid Studies

The study of aliphatic acids, which are organic compounds with a carboxyl group attached to a linear or branched carbon chain, has a long history. genscript.com These compounds are widespread in nature and have been investigated for their diverse roles and applications. genscript.com Early research focused on their basic chemical properties and their presence in various natural products.

Over time, the focus of aliphatic acid research has expanded significantly. In soil science, for example, aliphatic and other organic acids are recognized for their important roles in soil ecology and the mobilization of minerals. nih.gov Analytical methods for studying aliphatic acids have also evolved, with techniques like gas chromatography being employed for their analysis. taylorandfrancis.com The study of peroxy aliphatic acids dates back to at least the mid-20th century. acs.org This historical progression from basic characterization to detailed investigation of their roles in complex systems provides the foundation for the specific and nuanced research conducted today on compounds like this compound.

Compound Data

Compound NameMolecular Formula
This compoundC9H18O3
Isovaleryl-CoA
Isobutyryl-CoA
2-Methylbutyryl-CoA
ω-hydroxy acids
2-Arylpropanoic acids

Interactive Data Table: Properties of this compound epa.govuni.lunih.gov

PropertyValue
Molecular Formula C9H18O3
Average Mass 174.24 g/mol
Monoisotopic Mass 174.1256 Da
SMILES CCCCC(CC)C(C(=O)O)O
InChI InChI=1S/C9H18O3/c1-3-5-6-7(4-2)8(10)9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12)
InChIKey DJDGGSPGQFGVMX-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63834-30-0

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

3-ethyl-2-hydroxyheptanoic acid

InChI

InChI=1S/C9H18O3/c1-3-5-6-7(4-2)8(10)9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12)

InChI Key

DJDGGSPGQFGVMX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(C(=O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethyl 2 Hydroxyheptanoic Acid

Chemo-Enzymatic Approaches to Enantiopure 3-Ethyl-2-hydroxyheptanoic Acid

Chemo-enzymatic methods leverage the high selectivity of enzymes in combination with traditional chemical transformations to afford enantiomerically pure compounds. These strategies are particularly effective for the synthesis of chiral molecules like this compound.

Lipase-Catalyzed Resolutions for Stereoisomer Separation

Kinetic resolution of a racemic mixture of this compound or its ester derivatives using lipases is a robust strategy for separating the stereoisomers. Lipases are a class of enzymes that can selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This difference in reaction rate allows for the separation of the two enantiomers.

Substrate (Analogue)Lipase (B570770)Acyl DonorSolventEnantiomeric Excess (e.e.) of Unreacted EsterReference
Ethyl 2-hydroxyhexanoateCandida antarctica Lipase BVinyl acetate (B1210297)Hexane>99%(Illustrative)
Methyl 2-hydroxyoctanoatePseudomonas cepacia LipaseAcetic anhydrideToluene98%(Illustrative)

Table 1: Illustrative Examples of Lipase-Catalyzed Resolution of α-Hydroxy Esters

Biocatalytic Synthesis from Precursors

An alternative to resolving a racemic mixture is the direct biocatalytic synthesis of a single enantiomer of this compound from a suitable achiral precursor. This can be achieved through the enantioselective reduction of the corresponding α-keto acid, 3-ethyl-2-oxoheptanoic acid.

This transformation is often accomplished using dehydrogenases, such as lactate (B86563) dehydrogenase (LDH), which utilize a cofactor like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as a hydride source. The enzyme's chiral active site directs the hydride attack to one face of the ketone, leading to the formation of a single enantiomer of the α-hydroxy acid. A key aspect of this process is the in-situ regeneration of the expensive NADH cofactor, which can be achieved using a coupled enzymatic system, for example, with formate (B1220265) dehydrogenase (FDH) that oxidizes formate to carbon dioxide. mdpi.com

Asymmetric Chemical Synthesis of this compound

Asymmetric chemical synthesis provides a powerful alternative to enzymatic methods for accessing enantiopure α-hydroxy acids. These methods involve the use of chiral auxiliaries, catalysts, or reagents to induce stereoselectivity in a chemical transformation.

Chiral Auxiliary Strategies

In a chiral auxiliary-based approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a common strategy involves the asymmetric aldol (B89426) reaction of a chiral enolate with an appropriate aldehyde. For instance, an Evans' oxazolidinone auxiliary can be used. The N-acylated oxazolidinone can be deprotonated to form a stereochemically defined enolate, which then reacts with pentanal. The chiral auxiliary shields one face of the enolate, directing the incoming aldehyde to the opposite face and thereby controlling the stereochemistry at the α- and β-positions. Subsequent cleavage of the auxiliary would yield the desired this compound. The stereochemical outcome is highly predictable and often leads to products with high diastereomeric and enantiomeric purity.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
(4R,5S)-4-Methyl-5-phenyloxazolidin-2-onePropanal>99:1>99%(Illustrative)
(S)-4-Benzyl-2-oxazolidinoneIsovaleraldehyde98:2>98%(Illustrative)

Table 2: Illustrative Examples of Chiral Auxiliary-Mediated Aldol Reactions

Organocatalytic Routes

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. For the preparation of α-hydroxy acids, proline and its derivatives have been shown to be effective catalysts for the asymmetric cross-aldol reaction between ketones and α-keto esters or glyoxylates. acs.orgnih.govnih.gov

While a direct application to this compound is not explicitly detailed in the literature, the general principle would involve the reaction of heptan-3-one with a glyoxylate (B1226380) derivative in the presence of a chiral organocatalyst. The catalyst would facilitate the formation of a chiral enamine intermediate from heptan-3-one, which would then react with the glyoxylate in a stereocontrolled manner. This would be followed by reduction of the resulting γ-keto-α-hydroxy acid to afford the desired product. An L-proline-catalyzed cross aldol reaction of α-keto phosphonates and ketones has been shown to produce tertiary α-hydroxy phosphonates in good yields and high enantiomeric purity (up to 99% ee). acs.orgnih.govnih.gov

Asymmetric Hydrogenation and Other Reductive Methods

Asymmetric hydrogenation of the precursor α-keto acid, 3-ethyl-2-oxoheptanoic acid, is a highly efficient method for the synthesis of enantiopure this compound. This approach involves the use of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, with a chiral phosphine (B1218219) ligand. nih.govrsc.org

The substrate, 3-ethyl-2-oxoheptanoic acid, would be hydrogenated under a hydrogen atmosphere in the presence of a catalytic amount of the chiral complex. The chiral ligand creates a chiral environment around the metal center, leading to a highly enantioselective reduction of the ketone to the corresponding alcohol. This method is often characterized by high turnover numbers and excellent enantioselectivities. For example, the direct asymmetric hydrogenation of α-keto acids using an Ir/SpiroPAP catalyst has been developed, showing high efficiency and enantioselectivity under mild conditions, making it feasible for large-scale production of chiral α-hydroxy acids. nih.govrsc.org

Substrate (Analogue)Catalyst/LigandEnantiomeric Excess (e.e.)Reference
Phenylglyoxylic Acid[Ir(cod)Cl]₂ / (S)-SpiroPAP99% nih.gov
2-Oxo-4-phenylbutanoic AcidRu(OAc)₂[(R)-BINAP]98%(Illustrative)

Table 3: Illustrative Examples of Asymmetric Hydrogenation of α-Keto Acids

Another related technique is asymmetric transfer hydrogenation, where a hydrogen donor like formic acid or isopropanol (B130326) is used instead of gaseous hydrogen. Chiral ruthenium catalysts, such as those derived from TsDPEN, are highly effective for the asymmetric transfer hydrogenation of α-keto amides, which can then be hydrolyzed to the corresponding α-hydroxy acids. acs.orgnih.govacs.org

Regioselective Functionalization Strategies for Heptanoic Acid Scaffolds

The primary challenge in the synthesis of this compound lies in the selective introduction of the ethyl group at the C3 position and the hydroxyl group at the C2 position of a heptanoic acid framework. Classical approaches often suffer from a lack of regiocontrol, leading to mixtures of isomers that are difficult to separate. Modern synthetic chemistry has addressed this through the development of highly regioselective functionalization strategies.

One of the most powerful methods for achieving regioselective C-C bond formation is through the alkylation of enolates . ebi.ac.ukresearchgate.net In the context of synthesizing this compound, a suitable heptanoic acid derivative, such as an ester, can be deprotonated at the α-carbon using a strong, sterically hindered base like lithium diisopropylamide (LDA) to form a specific enolate. capes.gov.br This enolate can then react with an ethyl halide (e.g., ethyl iodide or bromide) in an S\textsubscript{N}2 reaction to introduce the ethyl group at the C2 position. While this positions the ethyl group at C2 rather than C3, this approach is fundamental to building the carbon skeleton. Subsequent functionalization at the C3 position would then require a different strategy.

A more direct approach to C3 functionalization can be envisioned through the use of β-keto esters. For instance, the acetoacetic ester synthesis allows for the introduction of alkyl groups alpha to a ketone, which can then be transformed into a carboxylic acid. ebi.ac.ukresearchgate.net

For the introduction of the hydroxyl group at the C2 position, enzymatic hydroxylation represents a highly regioselective and stereoselective method. researchgate.netnih.gov Cytochrome P450 monooxygenases, for example, are known to catalyze the hydroxylation of a wide range of substrates, including fatty acids. researchgate.netnih.gov By selecting an appropriate enzyme, it is possible to achieve direct hydroxylation at the α-carbon of a 3-ethylheptanoic acid precursor. This biocatalytic approach offers the advantage of mild reaction conditions and high selectivity, often providing access to a single enantiomer. nih.gov

Another strategy involves the Reformatsky reaction , where an α-halo ester reacts with a carbonyl compound in the presence of zinc metal. researchgate.netbeilstein-journals.orgnih.gov To synthesize this compound, one could envision the reaction of an α-bromo ester with pentanal. This would correctly install the hydroxyl group at the C2 position and the start of the butyl chain at C3. Subsequent alkylation at C3 would be required to introduce the ethyl group.

StrategyReagents/CatalystPosition of FunctionalizationAdvantages
Enolate AlkylationLDA, Ethyl HalideC2Well-established, good yields
Enzymatic HydroxylationCytochrome P450C2 (α-hydroxylation)High regioselectivity, high stereoselectivity, mild conditions
Reformatsky ReactionZinc, α-bromo ester, AldehydeC2 (hydroxyl), C3 (alkyl)Forms C-C and C-O bonds in one step

Novel Synthetic Pathways to this compound Derivatives

Recent advances in organic synthesis have opened up novel and more efficient pathways to complex molecules like this compound and its derivatives. These methods often provide superior control over stereochemistry.

A prominent strategy is the diastereoselective aldol reaction . capes.gov.brnih.govua.esnih.govrsc.org This reaction, a cornerstone of C-C bond formation, can be rendered highly stereoselective through the use of chiral auxiliaries or chiral catalysts. For the synthesis of this compound, a chiral enolate derived from a heptanoic acid equivalent can be reacted with propanal. The stereochemistry of the resulting β-hydroxy carbonyl compound can be controlled by the choice of chiral auxiliary and reaction conditions, allowing for the selective formation of either syn or anti diastereomers. For example, Evans' chiral auxiliaries, which are oxazolidinones, are widely used to direct the stereochemical outcome of aldol reactions with high predictability.

The Reformatsky reaction , mentioned earlier for its regioselectivity, has also been developed into an asymmetric transformation. beilstein-journals.org By employing chiral ligands for the zinc metal or by using chiral substrates, it is possible to induce enantioselectivity in the formation of the β-hydroxy ester product. This offers a direct route to enantioenriched precursors of this compound.

Furthermore, biocatalytic routes beyond simple hydroxylation are emerging as powerful tools. Whole-cell biotransformations or the use of isolated enzymes can be employed to resolve racemic mixtures of this compound or its precursors, or to carry out stereoselective reactions that create the desired stereocenters. researchgate.netnih.govresearchgate.net

PathwayKey FeaturesStereocontrol
Diastereoselective Aldol ReactionFormation of C-C and C-O bonds with stereocontrolHigh diastereoselectivity achievable with chiral auxiliaries or catalysts
Asymmetric Reformatsky ReactionDirect formation of enantioenriched β-hydroxy estersEnantioselectivity induced by chiral ligands or substrates
BiocatalysisUse of enzymes for selective transformationsHigh enantioselectivity and regioselectivity

Comparative Analysis of Synthetic Efficiencies and Stereocontrol

Asymmetric catalytic methods , such as the asymmetric Reformatsky reaction or catalytic asymmetric aldol reactions, are highly desirable as they use only a substoichiometric amount of a chiral catalyst. While the enantiomeric excesses (e.e.) can be very high (often >90%), the development of a highly effective catalyst for a specific substrate can be challenging and may require extensive optimization.

Enzymatic methods can offer unparalleled stereoselectivity, often yielding products with >99% e.e. researchgate.net The reactions are performed in environmentally benign aqueous media under mild conditions. However, the substrate scope of enzymes can be limited, and the desired enzyme may not be commercially available or may require genetic engineering for optimal performance. The volumetric productivity of enzymatic reactions can also be a limitation for large-scale synthesis.

MethodTypical YieldStereoselectivity (d.r. or e.e.)AdvantagesDisadvantages
Diastereoselective Aldol (Chiral Auxiliary)Good to Excellent>95:5 d.r.High stereocontrol, reliableStoichiometric chiral auxiliary, extra steps for removal
Asymmetric Catalytic Aldol/ReformatskyModerate to Good>90% e.e.Catalytic use of chiral sourceCatalyst development can be challenging
Enzymatic Hydroxylation/ResolutionModerate to High>99% e.e.Excellent stereoselectivity, green conditionsLimited substrate scope, potential for low volumetric productivity

Elucidation of Biosynthetic and Metabolic Pathways Involving 3 Ethyl 2 Hydroxyheptanoic Acid

Proposed Biosynthetic Routes in Microorganisms (e.g., Bacteria, Fungi)

The biosynthesis of a unique structure like 3-Ethyl-2-hydroxyheptanoic acid in microorganisms is likely a result of the inherent flexibility and substrate promiscuity of fatty acid synthesis machinery. The pathway would involve non-canonical chain initiation, extension with unusual extender units, and a final hydroxylation step.

Fatty acid synthesis is primarily carried out by Fatty Acid Synthase (FAS) systems. wikipedia.org There are two main types: Type I FAS, a large multifunctional protein found in animals and fungi, and Type II FAS, composed of discrete, monofunctional enzymes found in most bacteria, archaea, and plant plastids. wikipedia.orgnih.gov

The formation of branched-chain fatty acids hinges on the ability of the FAS system to utilize primers other than acetyl-CoA and extender units other than malonyl-CoA. nih.gov Bacterial Type II FAS systems are particularly well-known for their capacity to generate a variety of branched-chain fatty acids. wikipedia.org This flexibility allows for the incorporation of branched short-chain acyl-CoA primers derived from the catabolism of amino acids like leucine, isoleucine, and valine. nih.gov

For the synthesis of a molecule with an ethyl group, the FAS system would need to incorporate an extender unit like ethylmalonyl-CoA. Research has shown that fatty acid synthase can indeed be promiscuous and utilize extenders like methylmalonyl-CoA and ethylmalonyl-CoA, leading to the formation of fatty acids with methyl or ethyl branches. nih.gov The initial priming event could involve a standard starter like acetyl-CoA or a longer primer like butyryl-CoA, which would then be elongated using a combination of malonyl-CoA and ethylmalonyl-CoA extenders to achieve the final heptanoic acid backbone with an ethyl branch.

The elongation of a fatty acid chain with a branch requires specific enzymatic capabilities. The key enzyme in the elongation cycle is the ketoacyl synthase (KS), which catalyzes the condensation of the growing acyl chain with an extender unit. researchgate.net The substrate specificity of the KS domain and the acyltransferase (AT) domain, which loads the extender unit onto the Acyl Carrier Protein (ACP), determines whether a branched extender can be incorporated. nih.govresearchgate.net

The generation of the necessary ethylmalonyl-CoA extender unit is also a critical step. This can occur as a side-reaction of acetyl-CoA carboxylase (ACC), which normally carboxylates acetyl-CoA to malonyl-CoA but can also act on butyryl-CoA to produce ethylmalonyl-CoA. nih.gov The subsequent elongation would proceed through the standard FAS cycle of condensation, reduction, dehydration, and a second reduction, with the ethyl group being incorporated at the condensation step. wikipedia.org The final 2-hydroxy group suggests a modification either during or after the main synthesis, possibly by a hydroxylase enzyme acting on the completed fatty acyl chain or an intermediate.

Table 1: Key Enzymes in Proposed Biosynthesis of Branched-Chain Fatty Acids

EnzymeGeneral Function in Fatty Acid SynthesisProposed Role in this compound Synthesis
Acetyl-CoA Carboxylase (ACC) Catalyzes the formation of malonyl-CoA from acetyl-CoA. nih.govPromiscuous activity on butyryl-CoA to form the ethylmalonyl-CoA extender unit. nih.gov
Acyl Carrier Protein (ACP) Covalently holds the growing fatty acid chain and shuttles it between enzymatic domains. wikipedia.orgnih.govBinds and presents the fatty acid intermediates, including the ethyl-branched chain, to the catalytic sites.
Ketoacyl Synthase (KS) Condenses the growing acyl chain with an extender unit (e.g., malonyl-ACP). researchgate.netCatalyzes the key condensation step incorporating ethylmalonyl-ACP to create the ethyl branch.
Ketoacyl Reductase (KR) Reduces the β-keto group to a β-hydroxy group. wikipedia.orgReduces the keto group on the newly elongated ethyl-branched intermediate.
Dehydratase (DH) Dehydrates the β-hydroxyacyl-ACP to form a double bond. wikipedia.orgRemoves a water molecule to create an enoyl-ACP intermediate.
Enoyl Reductase (ER) Reduces the double bond to form a saturated acyl-ACP. wikipedia.orgReduces the double bond to complete the elongation cycle for the saturated backbone.
Hydroxylase Introduces a hydroxyl (-OH) group.Catalyzes the final α-hydroxylation to produce the 2-hydroxy form of the fatty acid.

The biosynthesis of this compound would draw from central metabolic pools. The primary precursors are short-chain acyl-CoAs, which serve as both primers and the source for extender units.

Butyryl-CoA: This four-carbon molecule, derived from the central metabolism, could be carboxylated by ACC to form ethylmalonyl-CoA , the key extender unit required to introduce the ethyl branch. nih.gov

Propionyl-CoA: Alternatively, propionyl-CoA could serve as a primer, which upon elongation with malonyl-CoA would place an ethyl group at an odd-numbered carbon position.

Acetyl-CoA: Serves as the fundamental building block for malonyl-CoA, the standard extender unit used to build the main carbon chain. wikipedia.org

NADPH: Acts as the reducing agent, providing the electrons for the two reduction steps in each cycle of fatty acid elongation catalyzed by KR and ER. wikipedia.org

The proposed pathway would culminate in a 3-ethylheptanoyl-ACP intermediate. The final step would be the hydroxylation at the C-2 (alpha) position, followed by release from the ACP by a thioesterase to yield the free fatty acid.

Metabolic Fates and Degradation Pathways in Non-Human Biological Systems (e.g., Plants, Invertebrates)

In biological systems, fatty acids are primarily degraded through oxidation to generate energy. However, branched-chain fatty acids like this compound present a challenge to the standard β-oxidation pathway due to the presence of alkyl substitutions.

Beta-Oxidation Blockage: The canonical β-oxidation pathway involves a sequence of four reactions that sequentially shorten a fatty acid chain by two carbons, producing acetyl-CoA. wikipedia.org A critical step is the oxidation of the β-carbon (C-3). The presence of an ethyl group at the C-3 position in this compound would sterically hinder the action of β-hydroxyacyl-CoA dehydrogenase, effectively blocking the standard β-oxidation spiral. nepjol.info

Alpha-Oxidation: To overcome this block, organisms utilize an alternative pathway called alpha-oxidation (α-oxidation), which occurs in the peroxisomes. wikipedia.orgbyjus.com This pathway is essential for the degradation of β-branched fatty acids like phytanic acid. nepjol.infowikipedia.org The process involves the removal of a single carbon atom from the carboxyl end of the fatty acid. wikipedia.orgbyjus.com

The likely degradation sequence for this compound would be:

Activation: The fatty acid is first activated to its CoA ester, 3-ethyl-2-hydroxyheptanoyl-CoA.

Alpha-Oxidation: An enzyme system, likely involving a hydroxylase and a lyase, would act on the activated acid. In this specific case, since the alpha carbon is already hydroxylated, the molecule may enter a modified pathway. However, for a typical 3-branched fatty acid, α-oxidation first hydroxylates the α-carbon, which is then oxidatively decarboxylated. wikipedia.org This removes the original carboxyl carbon as CO₂ and yields a fatty acid that is one carbon shorter. The product would be 2-ethylhexanoyl-CoA.

Resumption of Beta-Oxidation: The resulting 2-ethylhexanoyl-CoA now has an ethyl group at its α-carbon (C-2). This structure can be a substrate for a modified β-oxidation pathway. The presence of a branch at the α-carbon can also pose challenges, but many organisms have isomerases and other specialized enzymes to handle such structures, ultimately breaking them down into smaller, metabolizable units like acetyl-CoA and propionyl-CoA. libretexts.org

Table 2: Comparison of Fatty Acid Oxidation Pathways

FeatureBeta (β)-OxidationAlpha (α)-Oxidation
Cellular Location Mitochondria (primarily) and Peroxisomes wikipedia.orgPeroxisomes wikipedia.orgbyjus.com
Primary Substrates Straight-chain and some unsaturated fatty acids. wikipedia.orgβ-Branched fatty acids (e.g., phytanic acid). nepjol.infowikipedia.org
Carbon Removal Two carbons per cycle (as acetyl-CoA). wikipedia.orgOne carbon per cycle (as CO₂). byjus.com
Key Intermediate Acyl-CoA undergoes dehydrogenation, hydration, oxidation, and thiolysis. The α-carbon is hydroxylated and then decarboxylated. wikipedia.org
Relevance to this compound Blocked by the C-3 ethyl group. nepjol.infoRequired as an initial step to bypass the β-carbon branch.

Beyond catabolism for energy, this compound or its intermediates could be subject to further enzymatic modification. In various organisms, fatty acids serve as precursors for a wide array of signaling molecules, waxes, and other specialized lipids. Enzymes such as hydroxylases, desaturases, and transferases could act on the molecule. For instance, the existing hydroxyl group could be a site for glycosylation or esterification to other molecules, creating more complex lipids with potentially novel functions in cell membranes or as secondary metabolites in plants or invertebrates. The specific enzymes and resulting products would be highly dependent on the organism and its unique metabolic capabilities.

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a cornerstone technique for deciphering biosynthetic pathways by tracing the metabolic fate of precursor molecules into a final product. This is typically achieved by feeding a producing organism with a precursor molecule enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). After a period of incubation, the target compound, in this case, this compound, would be isolated.

The pattern of isotopic incorporation is then analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). For instance, if ¹³C-labeled acetate (B1210297) were fed to a microorganism producing a polyketide, the location of the ¹³C atoms in the final product would reveal the building blocks used in its assembly. This method allows researchers to identify the primary precursors and key intermediates of a metabolic pathway. In the context of this compound, feeding studies with isotopically labeled versions of acetate, propionate, and other potential building blocks would be necessary to uncover its biosynthetic origins.

Genetic and Genomic Approaches to Identify Relevant Biosynthetic Gene Clusters

Modern natural product research heavily relies on genomics to identify the genes responsible for the synthesis of specific compounds. The enzymes that construct molecules like this compound are encoded in contiguous stretches of DNA known as Biosynthetic Gene Clusters (BGCs).

The process of identifying a BGC for a particular compound involves several steps. First, the genome of the producing organism is sequenced. Bioinformatic tools are then used to scan the genome for sequences that are homologous to known biosynthetic genes, such as those encoding polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs). These enzymes are modular and often responsible for the synthesis of complex fatty acid-like molecules.

Once a candidate BGC is identified, its involvement in the production of the target molecule can be confirmed through genetic manipulation. This often involves creating a knockout mutant by deleting a key gene within the cluster. If the mutant strain is no longer able to produce this compound, it provides strong evidence that the BGC is indeed responsible for its biosynthesis. Further characterization of the genes within the cluster can then elucidate the specific enzymatic steps involved in its formation.

Chemical Reactivity and Derivatization Studies of 3 Ethyl 2 Hydroxyheptanoic Acid for Research Purposes

Esterification and Amidation Reactions for Analytical and Synthetic Precursors

The carboxylic acid and hydroxyl functionalities of 3-ethyl-2-hydroxyheptanoic acid are prime targets for esterification and amidation reactions, yielding derivatives that can serve as valuable analytical standards or as precursors for further synthetic modifications.

Esterification: The conversion of the carboxylic acid group to an ester can be achieved through various methods. A common approach is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. mdpi.com For instance, reacting this compound with methanol (B129727) under reflux with a catalytic amount of sulfuric acid would yield methyl 3-ethyl-2-hydroxyheptanoate. mdpi.com This transformation is often employed to create more volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis.

Amidation: The formation of amides from this compound can be accomplished by reacting it with an amine. Direct amidation is often facilitated by coupling agents that activate the carboxylic acid. Boron-based reagents, such as boric acid and its derivatives, have been shown to be effective catalysts for the amidation of α-hydroxy acids. researchgate.netacs.org For example, the reaction of an α-hydroxycarboxylic acid with an amine in the presence of an arylboronic acid catalyst can produce the corresponding amide in high yield. google.com These amidation reactions are crucial for creating peptide-like structures or for attaching the molecule to amine-functionalized surfaces or biomolecules. researchgate.net

Table 1: Examples of Esterification and Amidation Reactions

Reactant 1 Reactant 2 Catalyst/Reagent Product
This compound Methanol Sulfuric Acid Methyl 3-ethyl-2-hydroxyheptanoate

Oxidation and Reduction Chemistry of the Hydroxyl and Carboxylic Acid Functionalities

The hydroxyl and carboxylic acid groups of this compound can undergo oxidation and reduction, leading to a range of new compounds with altered chemical properties.

Oxidation: The secondary hydroxyl group at the C2 position can be oxidized to a ketone, yielding 3-ethyl-2-oxoheptanoic acid. This transformation can be achieved using various oxidizing agents. For instance, (S)-2-hydroxy-acid oxidase is an enzyme that specifically catalyzes the oxidation of (S)-2-hydroxy acids to their corresponding 2-keto acids. nih.govwikipedia.org Chemical oxidants like 2-iodoxybenzoic acid (IBX) are also effective for oxidizing alcohols to aldehydes or ketones. wikipedia.org The carboxylic acid group is generally resistant to further oxidation under mild conditions.

Reduction: The carboxylic acid functionality can be reduced to a primary alcohol. This conversion typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of this compound would result in 3-ethylheptane-1,2-diol. This diol could then serve as a precursor for the synthesis of other derivatives.

Table 2: Oxidation and Reduction Products

Starting Material Reaction Type Reagent Product
This compound Oxidation of hydroxyl group (S)-2-hydroxy-acid oxidase or IBX 3-Ethyl-2-oxoheptanoic acid

Halogenation and Other Electrophilic Substitutions

While the saturated alkyl chain of this compound is generally unreactive towards electrophilic substitution, the functional groups can facilitate certain transformations.

Halogenation: Direct halogenation of the alkyl chain is challenging. However, the hydroxyl group can be replaced by a halogen using appropriate reagents. For example, treatment with thionyl chloride (SOCl₂) or a phosphorus halide can convert the alcohol to the corresponding alkyl chloride. This would yield 2-chloro-3-ethylheptanoic acid. Such halogenated derivatives are useful intermediates for introducing other functional groups via nucleophilic substitution reactions.

Electrophilic Substitution on an Aromatic Ring (if applicable): If this compound were attached to an aromatic ring, the ring would be susceptible to electrophilic aromatic substitution reactions like nitration, sulfonation, and Friedel-Crafts alkylation or acylation. dalalinstitute.combyjus.comlibretexts.orglibretexts.org The position of substitution would be directed by the existing substituent. However, as a standalone aliphatic molecule, these reactions are not directly applicable.

Cyclization and Intramolecular Rearrangement Studies

The presence of both a hydroxyl and a carboxylic acid group in this compound allows for the possibility of intramolecular cyclization reactions to form lactones.

Lactonization: Under acidic conditions, the hydroxyl group can attack the protonated carbonyl of the carboxylic acid, leading to the formation of a cyclic ester, or lactone. For this compound, this intramolecular esterification would result in the formation of a five-membered ring lactone, specifically α-ethyl-α-pentyl-γ-butyrolactone. The ease of this reaction can depend on the stereochemistry of the starting material and the reaction conditions. Such cyclization reactions are of interest in the synthesis of natural products and other biologically active molecules. nih.govnih.gov

Rearrangements: While less common for this specific structure, α-hydroxy ketones can undergo rearrangement reactions under certain conditions. rsc.org If this compound were converted to its corresponding α-hydroxy ketone derivative, it could potentially undergo rearrangements to form different isomeric structures.

Synthesis of Conjugates and Probes for Biochemical Investigations

The carboxylic acid group of this compound provides a convenient handle for conjugation to other molecules, such as proteins, peptides, or fluorescent dyes, to create biochemical probes. nih.gov

Amide Bond Formation: The most common method for conjugation involves forming a stable amide bond between the carboxylic acid of this compound and an amine group on the target molecule. creative-biolabs.comspringernature.combiosyn.com This is often achieved using activating agents like carbodiimides (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate. creative-biolabs.com This activated ester can then react efficiently with a primary amine on a protein or other biomolecule. springernature.comnih.gov

Ester Linkages: Alternatively, the carboxylic acid can be linked to a hydroxyl group on another molecule to form an ester linkage, although this is generally less stable than an amide bond under physiological conditions.

These conjugates can be used in a variety of biochemical applications, such as in immunoassays or as tools to study the interactions of small molecules with biological systems. springernature.com

Reactivity Studies under Biologically Relevant Conditions (e.g., pH, Temperature)

Understanding the reactivity and stability of this compound under conditions that mimic a biological environment is crucial for interpreting its potential biological effects.

pH Dependence: The acidity of the carboxylic acid group means that its protonation state will be dependent on the pH of the surrounding medium. At physiological pH (around 7.4), the carboxylic acid will be predominantly in its deprotonated, carboxylate form. The reactivity of alpha-hydroxy acids can be influenced by pH. For instance, the rate of certain oxidation reactions involving hydroxyl radicals has been shown to be pH-dependent for other carboxylic acids. mdpi.com The effectiveness of AHAs in skincare is also known to be pH-dependent, with lower pH values generally leading to better penetration into the skin. youtube.com

Temperature Effects: Temperature can influence the rate of all the chemical reactions discussed. For enzymatic reactions, such as the oxidation by (S)-2-hydroxy-acid oxidase, there will be an optimal temperature range for activity. For non-enzymatic reactions, an increase in temperature will generally increase the reaction rate, as described by the Arrhenius equation. mdpi.com

Chelation: Alpha-hydroxy acids have been proposed to exert some of their biological effects by chelating divalent metal cations like calcium (Ca²⁺). nih.govandymillward-facialist.co.uk This ability to bind metal ions could influence its reactivity and stability in biological systems where such ions are prevalent.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Sulfuric acid
Methanol
Methyl 3-ethyl-2-hydroxyheptanoate
Boric acid
Arylboronic acid
2-Phenylethylamine
N-(2-Phenylethyl)-3-ethyl-2-hydroxyheptanamide
(S)-2-hydroxy-acid oxidase
2-Iodoxybenzoic acid (IBX)
3-Ethyl-2-oxoheptanoic acid
Lithium aluminum hydride (LiAlH₄)
3-Ethylheptane-1,2-diol
Thionyl chloride (SOCl₂)
2-Chloro-3-ethylheptanoic acid
α-Ethyl-α-pentyl-γ-butyrolactone
1-Ethyl-1-(N-hydroxysuccinimidyl)carbodimide (EDC)
N-hydroxysuccinimide (NHS)

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Ethyl 2 Hydroxyheptanoic Acid in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantitative Analysis

High-resolution mass spectrometry offers unparalleled sensitivity and specificity for determining the elemental composition and structure of molecules like 3-Ethyl-2-hydroxyheptanoic acid. Its ability to provide exact mass measurements allows for the confident identification of the compound and its metabolites in complex matrices.

Fragmentation Pattern Analysis (e.g., MS/MS, MSn)

Tandem mass spectrometry (MS/MS or MSn) is a powerful technique for elucidating the structure of ions by fragmenting them and analyzing the resulting fragment ions. While specific fragmentation data for this compound is not extensively published, the fragmentation pattern can be predicted based on the known behavior of other 3-hydroxy fatty acids.

In electron ionization (EI) mass spectrometry, after derivatization (e.g., methylation or silylation), 3-hydroxy fatty acids exhibit characteristic fragmentation patterns. For instance, the analysis of 3-hydroxy fatty acid methyl esters often shows a prominent base peak at a mass-to-charge ratio (m/z) of 103. This ion is characteristic of the cleavage at the C3-C4 bond. Another study focusing on derivatized 3-hydroxy fatty acids from Cryptococcus neoformans identified a major peak at m/z 175 as indicative of a hydroxyl group at the C-3 position. researchgate.net

For this compound, key fragmentation pathways would likely involve:

α-cleavage: Cleavage of the bond between C2 and C3, which is alpha to the hydroxyl group.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion.

Decarboxylation: Loss of carbon dioxide (CO₂) following the loss of water. nih.gov

Cleavage adjacent to the carbonyl group: Loss of the carboxyl group (COOH) or related fragments.

The presence of the ethyl group at the C3 position would be expected to influence the fragmentation, potentially leading to the loss of an ethyl radical. The predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can further aid in its identification. For the [M+H]⁺ adduct of this compound, a predicted CCS value is approximately 142.6 Ų.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺175.13288142.6
[M+Na]⁺197.11482147.3
[M-H]⁻173.11832139.6
[M+NH₄]⁺192.15942161.3
[M+K]⁺213.08876146.6
[M+H-H₂O]⁺157.12286137.9
Data sourced from publicly available chemical databases.

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry is the gold standard for accurate and precise quantification of analytes in complex samples. This technique involves spiking a sample with a known amount of a stable isotope-labeled version of the target analyte, in this case, this compound. The isotopically labeled internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

A common approach for 3-hydroxy fatty acids involves synthesizing deuterated or ¹³C-labeled standards. nih.gov By measuring the ratio of the signal from the naturally occurring analyte to that of the isotopic standard, the concentration of the native compound can be determined with high accuracy, correcting for any sample loss during preparation and analysis. This method is particularly valuable in metabolomics and clinical research for quantifying endogenous levels of fatty acids. nih.govlipidmaps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, including its stereochemistry and conformation.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

¹H NMR: The proton attached to the hydroxyl-bearing carbon (H2) would likely appear as a multiplet. The proton on the carbon with the ethyl group (H3) would also be a multiplet. In a similar compound, (S)-(+)-methyl-3-hydroxyhexadecanoate, the proton at C3 resonates at approximately 3.98 ppm, while the diastereotopic protons at C2 appear as two distinct doublets of doublets between 2.39 and 2.50 ppm. aocs.org The protons of the ethyl group and the pentyl chain would have characteristic chemical shifts and splitting patterns.

¹³C NMR: The carbon bearing the hydroxyl group (C2) and the carbon with the ethyl substituent (C3) would have distinct chemical shifts in the downfield region. The carbonyl carbon of the carboxylic acid would be the most downfield signal.

2D NMR:

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between protons, confirming the connectivity of the alkyl chain and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry and preferred conformation of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (COOH)~12 (broad s)~175-180
C2 (CH-OH)~4.0 (m)~70-75
C3 (CH-Et)~1.5-1.7 (m)~45-50
C4-C6 (CH₂)~1.2-1.4 (m)~22-35
C7 (CH₃)~0.9 (t)~14
Ethyl-CH₂~1.4-1.6 (m)~25-30
Ethyl-CH₃~0.9 (t)~11-13
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Chiral Shift Reagents in NMR for Enantiomeric Excess Determination

This compound has two chiral centers (at C2 and C3), meaning it can exist as four possible stereoisomers. Determining the enantiomeric excess (ee) is crucial in many applications. Chiral shift reagents (CSRs), typically lanthanide complexes, can be used in NMR to differentiate between enantiomers.

When a CSR is added to a solution of a chiral compound, it forms diastereomeric complexes that have different NMR spectra. This results in the splitting of signals for the enantiomers, allowing for their quantification. The magnitude of the induced shift difference depends on the specific CSR used and its interaction with the analyte. While no specific studies on the use of CSRs with this compound are documented, this technique is widely applicable to chiral alcohols and carboxylic acids.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for isolating this compound from complex mixtures and for assessing its purity. Given its chirality and the potential for isomeric mixtures, advanced chromatographic methods are required.

High-performance liquid chromatography (HPLC) is a versatile technique for this purpose. For the separation of enantiomers, chiral stationary phases (CSPs) are employed. Research on other 2- and 3-hydroxy fatty acids has shown that derivatization can significantly improve chiral separation. nih.govoup.com For example, converting the fatty acids to their 3,5-dinitrophenyl urethane (B1682113) derivatives allows for their effective separation on a chiral column. nih.gov The choice of the mobile phase, often a mixture of hexane, 1,2-dichloroethane, and ethanol (B145695), is optimized to achieve baseline resolution of the enantiomers. oup.com

Gas chromatography (GC), typically coupled with mass spectrometry (GC-MS), is another powerful technique, especially for volatile derivatives of the analyte. For chiral separations, diastereomeric derivatives can be formed by reacting the hydroxy acid with a chiral derivatizing agent, such as (+)-phenylethylamine, followed by separation on a standard achiral GC column. aocs.org

The purity of isolated this compound can be assessed by the symmetry of the chromatographic peak and the absence of interfering signals in the chromatogram.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The presence of two stereogenic centers in this compound means it can exist as four possible stereoisomers. The separation and quantification of these enantiomers are critical, as they often exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the enantiomeric purity of such compounds. asianpubs.org

The method typically involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) particles, are commonly employed for resolving chiral acids and their derivatives. mdpi.com The separation is achieved by passing a mobile phase, usually a mixture of a non-polar solvent like n-hexane or n-heptane and an alcohol modifier like ethanol or isopropanol (B130326), through the column. asianpubs.orgmdpi.com Small amounts of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, are often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group. mdpi.comrasayanjournal.co.in

Method validation according to International Conference on Harmonisation (ICH) guidelines is essential for research applications, ensuring the method is linear, precise, accurate, and specific for the target enantiomers. rasayanjournal.co.in This includes determining the limit of detection (LOD) and limit of quantitation (LOQ) for the minor enantiomer in the presence of the major one. nih.gov

Table 1: Example of Chiral HPLC Method Parameters for Enantiomeric Purity Analysis

Parameter Condition Source
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) mdpi.comnih.gov
Mobile Phase n-Hexane:Ethanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) mdpi.comrasayanjournal.co.in
Flow Rate 1.0 mL/min asianpubs.org
Temperature 30-40 °C mdpi.com
Detection UV at 215-225 nm asianpubs.orgrasayanjournal.co.in

| Injection Vol. | 10-20 µL | asianpubs.orgnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile species suitable for GC analysis.

A common derivatization strategy for hydroxy acids involves a two-step process. First, the keto-enol tautomerism is addressed through oximation. Subsequently, the acidic proton of the carboxylic acid and the proton of the hydroxyl group are replaced with a silyl (B83357) group, for instance, by reacting the compound with a silylating agent to form tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov This process significantly increases the volatility and thermal stability of the analyte. Another approach is the methylation of the carboxylic acid to form a fatty acid methyl ester (FAME), often using reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH). nih.gov

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the capillary column stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. For quantitative studies, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. nih.gov

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized this compound

Parameter Condition Source
Derivatization Oximation followed by silylation (e.g., TBDMS ether/ester) nih.gov
GC Column HP-5MS (or equivalent 5% Phenyl Methyl Siloxane) nih.gov
Carrier Gas Helium nih.gov
Injector Temp. 260 °C nih.gov
Oven Program Initial hold at a low temperature (e.g., 65 °C), followed by a temperature ramp (e.g., 5 °C/min) to a final temperature (e.g., 220 °C) nih.gov

| MS Mode | Electron Ionization (EI) with Selected Ion Monitoring (SIM) or Full Scan | nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.

Infrared (IR) Spectroscopy works by measuring the absorption of infrared radiation by a molecule, which causes vibrations of specific bonds. The IR spectrum of this compound would show characteristic absorption bands confirming its key functional groups. A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. libretexts.org The C=O (carbonyl) stretch of the carboxylic acid would appear as a strong, sharp peak around 1700-1720 cm⁻¹. pressbooks.pub The spectrum would also feature strong C-H stretching absorptions from the ethyl and pentyl groups in the 2850-2960 cm⁻¹ range. pressbooks.pub

Raman Spectroscopy is based on the inelastic scattering of monochromatic light. While it also probes molecular vibrations, its selection rules differ from IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is highly effective for studying the conformational order of the alkyl chains. nih.gov The relative intensities of bands corresponding to trans and gauche conformers in the hydrocarbon backbone provide insight into the molecular order and packing, especially in different physical states or environments. nih.govnih.gov

Table 3: Predicted Key Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Source
3300 - 2500 O-H Stretch (very broad) Carboxylic Acid libretexts.org
~3400 O-H Stretch Hydroxyl Group pressbooks.pub
2960 - 2850 C-H Stretch Alkyl (CH₃, CH₂) pressbooks.pub
1720 - 1700 C=O Stretch Carboxylic Acid pressbooks.pub
1470 - 1450 C-H Bend Alkyl (CH₂) libretexts.org

Mechanistic Investigations of 3 Ethyl 2 Hydroxyheptanoic Acid Interactions and Transformations

Substrate Specificity and Kinetic Studies of Enzymes Involved in its Metabolism

The metabolism of a novel fatty acid like 3-Ethyl-2-hydroxyheptanoic acid would likely involve several classes of enzymes that act on fatty acids. Kinetic studies are fundamental to understanding the efficiency and preference of these enzymes for this particular substrate.

Key enzymes that would be investigated include fatty acyl-CoA synthetases, which activate fatty acids, and various oxidoreductases and hydratases involved in its breakdown or modification. The substrate specificity of these enzymes is often determined by the chain length and branching of the fatty acid. For instance, research on enzymes like acyl-CoA dehydrogenases has shown distinct preferences for short, medium, or long-chain fatty acids. The presence of an ethyl group at the C3 position and a hydroxyl group at the C2 position on a heptanoic acid backbone presents a unique structure for these enzymes.

Table 1: Hypothetical Kinetic Parameters of Enzymes Acting on this compound

EnzymePutative SubstrateHypothetical Km (µM)Hypothetical kcat (s-1)Hypothetical kcat/Km (M-1s-1)
Long-chain acyl-CoA synthetaseThis compound50102.0 x 105
Medium-chain acyl-CoA dehydrogenase3-Ethyl-2-hydroxyheptanoyl-CoA2552.0 x 105
2-hydroxyacyl-CoA lyase3-Ethyl-2-hydroxyheptanoyl-CoA10022.0 x 104

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Molecular Docking and Binding Affinity Predictions with Receptor Models (Non-Human)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. In the context of this compound, this would involve modeling its interaction with the active sites of relevant metabolic enzymes or nuclear receptors in non-human model organisms.

These studies would provide insights into the binding mode and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The predicted binding affinity, often expressed as a docking score or binding energy, can help to rank potential interacting proteins. For instance, docking studies could explore the binding of this compound to peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.

Table 2: Predicted Binding Affinities of this compound with Non-Human Receptor Models

Receptor Model (Organism)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
PPARα (Rat)-7.5Tyr314, His440, Ile317
PPARγ (Mouse)-6.8Ser289, His323, Tyr473
Fatty Acid Binding Protein 4 (Zebrafish)-5.9Arg126, Tyr128

Note: The data in this table is based on predictive modeling and is for illustrative purposes. It does not represent experimental findings.

Mechanistic Models for its Role in Lipid Homeostasis in Model Organisms

Based on its structure as a modified fatty acid, mechanistic models would propose that this compound could influence lipid homeostasis through several pathways in model organisms like rodents or zebrafish.

One potential mechanism is through the modulation of gene expression by activating nuclear receptors such as PPARs. Activation of PPARα, for example, leads to the upregulation of genes involved in fatty acid oxidation. Conversely, interactions with other receptors could affect lipid synthesis and storage.

Investigation of Stereospecificity in Enzymatic Reactions

This compound possesses two chiral centers (at C2 and C3), meaning it can exist as four different stereoisomers. Enzymatic reactions are typically highly stereospecific, meaning they will preferentially bind to and act on only one or a subset of these stereoisomers.

To investigate this, each stereoisomer would need to be synthesized in its pure form. Then, in vitro enzymatic assays would be performed with each isomer to determine which are substrates for specific enzymes. For example, an L-specific 2-hydroxyacid dehydrogenase would be expected to only oxidize the (2S)-stereoisomer. The stereochemical configuration of the products of these reactions would also be analyzed to understand the stereospecificity of the catalytic mechanism.

Proposed Mechanisms of Non-Enzymatic Transformations

Beyond enzymatic reactions, this compound could undergo non-enzymatic transformations under certain physiological or environmental conditions. One potential reaction is oxidative degradation. The tertiary carbon at the C3 position could be susceptible to oxidation, potentially leading to chain cleavage.

Another possibility is dehydration, where the hydroxyl group at C2 and a hydrogen atom from an adjacent carbon are eliminated to form a double bond, yielding an unsaturated fatty acid derivative. The stability of the compound at different pH values and temperatures would also be a factor in determining its potential for non-enzymatic conversion. These transformations could be relevant in the context of cellular oxidative stress or in non-biological environments.

Theoretical and Computational Studies of 3 Ethyl 2 Hydroxyheptanoic Acid

Quantum Chemical Calculations for Conformational Analysis and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and semi-empirical methods like PM3, are instrumental in understanding the conformational landscape and energetic properties of molecules like 3-Ethyl-2-hydroxyheptanoic acid. These methods can predict the most stable three-dimensional structures (conformers) and the energy barriers between them.

Quantum chemical calculations can determine the relative energies of these conformers, identifying the most likely structures to be present at a given temperature. This information is fundamental for understanding how the molecule might interact with its environment, such as a solvent or an enzyme's active site.

A hypothetical conformational analysis of this compound would involve rotating the single bonds and calculating the energy of the resulting structures. The results would likely show that the lowest energy conformers are those that minimize steric hindrance from the ethyl and pentyl chains while maximizing favorable intramolecular interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C4-C3-C2-C1)Relative Energy (kcal/mol)Key Intramolecular Interactions
1~60° (gauche)0.0Hydrogen bond (OH...O=C)
2~180° (anti)1.2Minimized steric hindrance
3~-60° (gauche)0.5Hydrogen bond (OH...O=C)

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Solvent Interactions and Ligand Flexibility

Molecular dynamics (MD) simulations provide a dynamic view of how this compound would behave in a solvent, typically water, over time. nih.gov These simulations model the movements and interactions of every atom in the system, offering insights into solvation, ligand flexibility, and the influence of the solvent on the molecule's conformation. nih.gov

For a molecule like this compound, MD simulations can reveal how water molecules arrange themselves around the polar carboxylic acid and hydroxyl groups, forming a hydration shell. rsc.org The simulations would also show the hydrophobic effect, where the nonpolar ethyl and pentyl chains tend to be shielded from water. nih.gov This behavior is crucial for understanding its solubility and how it might partition between aqueous and lipid environments in a biological context. researchgate.net

MD simulations are also powerful for exploring the flexibility of the molecule. While quantum calculations can identify stable conformers, MD simulations show the transitions between these states and the time scales on which they occur. This dynamic flexibility is important for processes like binding to a receptor or an enzyme, where the molecule may need to adopt a specific conformation to fit into a binding site.

Table 2: Predicted Hydration Properties of this compound from Theoretical MD Simulations

Molecular RegionAverage Number of Water Molecules in First Hydration ShellResidence Time of Water (ps)
Carboxyl Group (-COOH)5-75-10
Hydroxyl Group (-OH)3-43-7
Ethyl/Pentyl ChainsLower density< 2

Note: This table presents hypothetical data based on MD simulations of similar fatty acids. The values represent the expected trends.

Prediction of Spectroscopic Properties using Computational Methods

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly dependent on the electronic environment of each nucleus. Computational methods, often based on DFT, can predict ¹H and ¹³C NMR spectra with reasonable accuracy. arxiv.org For this compound, these predictions would help in assigning the peaks in an experimental spectrum to the correct atoms in the molecule, which can be challenging due to the structural complexity. Recent advancements in AI and machine learning are further improving the accuracy of these predictions. arxiv.org Studies on other 2-hydroxy acids have demonstrated the utility of NMR in resolving enantiomers after derivatization, a technique that could be guided by computational predictions. nih.gov

Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy, such as Raman and IR, provides a "fingerprint" of a molecule based on its vibrational modes. mdpi.com Quantum chemical calculations can predict these vibrational frequencies and their intensities. royalsocietypublishing.org For this compound, predicted spectra would show characteristic peaks for the C=O stretch of the carboxylic acid, the O-H stretch of the hydroxyl and carboxyl groups, and various C-H and C-C stretching and bending modes of the alkyl chains. researchgate.netnih.gov These predictions can be invaluable for interpreting experimental spectra and for tracking changes in the molecule's structure, for example, upon binding to a surface or a protein.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Region
O-H Stretch (Carboxylic Acid)~3500 (broad)IR/Raman
C-H Stretch (Alkyl)2850-2960IR/Raman
C=O Stretch (Carboxylic Acid)~1710IR/Raman
C-O Stretch (Hydroxyl)~1050-1150IR/Raman

Note: This table is illustrative, based on characteristic group frequencies and computational studies of similar molecules.

In Silico Screening for Enzyme Substrate Prediction

In silico screening, particularly through molecular docking, is a computational technique used to predict whether a molecule like this compound could be a substrate or inhibitor for a particular enzyme. researchgate.net This method involves computationally "placing" the molecule into the active site of an enzyme and calculating a score that estimates the binding affinity. nih.gov

Given its structure as a hydroxy fatty acid, potential enzyme targets for this compound could include fatty acid metabolizing enzymes such as acyl-CoA synthetases, dehydrogenases, or hydroxylases. nih.gov Docking studies could be performed against a panel of such enzymes to prioritize those for which it is most likely to be a substrate. nih.govresearchgate.net For example, studies on other fatty acids have used docking to understand their interaction with enzymes like fatty acid synthase and HMG-CoA reductase. researchgate.netresearchgate.netsciety.org

The results of these simulations can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule in the active site. This information can guide further experimental studies to confirm the predicted enzymatic activity. It is important to note that a good docking score indicates potential binding, but does not guarantee catalysis. nih.gov

Table 4: Hypothetical Docking Scores of this compound with Potential Enzyme Targets

Enzyme TargetDocking Score (kcal/mol)Predicted Key Interactions
Fatty Acid Acyl-CoA Synthetase-7.5H-bonds with carboxylate, hydrophobic interactions with alkyl chain
Hydroxyacyl-CoA Dehydrogenase-6.8H-bonds with hydroxyl and carboxyl groups
Cytochrome P450 (Fatty Acid Hydroxylase)-6.2Hydrophobic interactions, coordination with heme iron

Note: This table is for illustrative purposes. The scores are hypothetical and would depend on the specific enzymes and docking software used.

Force Field Development and Validation for Related Branched-Chain Fatty Acids

Molecular dynamics simulations and other classical computational methods rely on force fields, which are sets of parameters that define the potential energy of a system. The accuracy of these simulations is highly dependent on the quality of the force field used. nih.gov

Standard force fields like CHARMM and AMBER have been extensively developed for common biomolecules like proteins and linear lipids. nih.govacs.orgresearchgate.netnih.govambermd.org However, for less common molecules like branched-chain fatty acids, specific parameterization may be necessary to accurately capture their behavior. nih.gov This process involves developing parameters for bond lengths, angles, dihedral angles, and non-bonded interactions. These parameters are often derived from high-level quantum mechanical calculations and validated against experimental data, such as density and heat of vaporization. rsc.orgchemrxiv.org

Potential Research Applications and Role in Broader Scientific Contexts

Precursor in the Synthesis of Complex Natural Products and Bioactive Molecules

While direct evidence of 3-Ethyl-2-hydroxyheptanoic acid's use as a precursor in the synthesis of specific complex natural products is not yet widespread in publicly available research, its structural motifs suggest a strong potential for such applications. The presence of both a hydroxyl and a carboxylic acid group, along with an ethyl branch, makes it a versatile building block. Synthetic chemists could leverage these functional groups for various coupling reactions, cyclizations, and stereoselective transformations to construct intricate molecular architectures found in a variety of bioactive natural products. The branched nature of the molecule is particularly significant, as many biologically active compounds, including some antibiotics and signaling molecules, feature non-linear carbon skeletons.

Use as a Biochemical Probe for Fatty Acid Metabolism Studies

The study of fatty acid metabolism is crucial for understanding numerous physiological and pathological processes. Modified fatty acids that can be tracked and monitored within biological systems are invaluable tools. This compound holds promise as a biochemical probe for investigating fatty acid β-oxidation (FAO). Researchers have developed fluorescence-based methods to detect FAO activity in cells and tissues. nih.gov These methods often rely on substrate analogs that, upon metabolic processing, release a fluorescent reporter. The structure of this compound, being a hydroxy fatty acid, makes it a candidate for such probes. Its metabolism could potentially be tracked to elucidate the activity and specificity of enzymes involved in FAO, offering insights into metabolic states in health and disease. nih.gov

Investigation of its Role in Microbial Communication or Metabolism

Branched-chain fatty acids are known to be important components of the cell membranes of certain bacteria, influencing membrane fluidity and integrity. Studies on gliding bacteria have revealed the presence of iso-branched 2- and 3-hydroxy fatty acids as characteristic lipid constituents. nih.gov For instance, analysis of bacteria such as Myxococcus fulvus and Cytophaga johnsonae has shown that hydroxy fatty acids can constitute up to 50% of their total fatty acids. nih.gov While research specifically detailing the role of this compound in microbial communication is limited, the prevalence of structurally similar compounds in bacterial lipids suggests it could play a role in cell signaling, biofilm formation, or other community behaviors. Further investigation into the presence and metabolism of this specific compound in various microbial species is warranted.

Contribution to Understanding Branched-Chain Lipid Biology in Model Systems

Branched-chain fatty acids are increasingly recognized for their diverse biological activities. A class of endogenous lipids known as branched fatty acid esters of hydroxy fatty acids (FAHFAs) has demonstrated anti-diabetic and anti-inflammatory effects. nih.gov These molecules can improve glucose tolerance and insulin (B600854) sensitivity. nih.gov The structural similarity of this compound to the constituent parts of FAHFAs suggests it could be a valuable tool for studying the biology of these important signaling lipids. By using it as a building block for synthetic FAHFA analogs or by studying its own potential biological effects in model systems, researchers can gain a deeper understanding of how branched-chain lipids influence metabolic and inflammatory pathways. The unique branched structures of lipids in organisms like archaea contribute to their ability to survive in extreme environments by affecting membrane permeability and stability. rcsb.org

Future Research Directions and Emerging Challenges

Exploration of Undiscovered Biosynthetic Pathways

The precise biosynthetic pathway for 3-Ethyl-2-hydroxyheptanoic acid has not been specifically detailed in scientific literature. However, knowledge of related metabolic routes, particularly those for branched-chain fatty acids (BCFAs), provides a foundational framework for future investigation. In many bacteria, BCFAs are synthesized using branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine as primers. mdpi.comresearchgate.net These pathways are initiated by a BCAA transferase enzyme, followed by a series of elongation steps. mdpi.com

Future research must focus on identifying the specific enzymes and genetic pathways responsible for the production of this compound. A key area of inquiry would be to determine the initial building blocks. It is plausible that its synthesis involves the extension of a short-chain carboxylic acid primer, potentially derived from amino acid catabolism. mdpi.com Investigating the enzymatic machinery, such as ketol-acid reductoisomerase (IlvC) and other enzymes involved in BCAA metabolism, could reveal direct links to BCFA synthesis. frontiersin.org Elucidating these pathways could be achieved by utilizing advanced techniques like stable isotope tracing, gene knockout studies in potential producer organisms, and heterologous expression of candidate biosynthetic gene clusters. Uncovering these pathways is crucial for understanding the compound's natural origins and regulating its production in biological systems.

Development of Greener Synthetic Methods for Enantiopure Forms

This compound possesses two chiral centers, meaning it can exist in four possible stereoisomeric forms. The biological activity of such molecules is often highly dependent on their specific stereochemistry. Therefore, a significant challenge is the development of synthetic methods that can produce single, pure enantiomers (enantiopure forms). ub.edu

Current strategies for producing enantiopure compounds include chiral pool synthesis, resolution of racemic mixtures, and asymmetric synthesis using chiral catalysts or auxiliaries. ub.edunih.gov However, many of these methods can be inefficient or rely on environmentally harmful reagents. The future of synthesizing enantiopure this compound lies in "green chemistry." This involves designing processes that are more efficient, use less hazardous materials, and reduce waste. mdpi.com

Promising green approaches include:

Biocatalysis : Utilizing isolated enzymes or whole microorganisms to perform stereoselective reactions under mild conditions. chiralpedia.com

Organocatalysis : Using small organic molecules as catalysts, which avoids the use of often toxic and expensive heavy metals. ub.edu

Chemo-enzymatic Synthesis : Combining the strengths of traditional chemical synthesis with the high selectivity of enzymatic reactions.

Developing these methods is essential for producing specific stereoisomers of this compound for detailed biological testing and potential therapeutic applications.

Advanced Proteomic and Metabolomic Profiling in Relevant Biological Systems

To understand the biological impact of this compound, it is critical to investigate how it affects cells and organisms at a molecular level. Advanced "omics" technologies, specifically proteomics and metabolomics, are essential tools for this purpose. taylorfrancis.com Proteomics is the large-scale study of proteins, while metabolomics analyzes the complete set of small-molecule metabolites. numberanalytics.comnih.gov

When a biological system is exposed to a compound like this compound, it can cause significant changes in which proteins are expressed and what metabolic pathways are active. numberanalytics.com Future research should employ these techniques to create a detailed molecular fingerprint of the compound's effects. For example, researchers could expose specific cell types (e.g., liver cells, neurons) or model organisms to the compound and then use mass spectrometry-based techniques to analyze the resulting changes in the proteome and metabolome. numberanalytics.comresearchgate.net This approach can help identify specific protein targets, affected metabolic pathways, and potential biomarkers of exposure or effect. researchgate.net

Table 1: Key Proteomic and Metabolomic Techniques for Future Research

Technique CategorySpecific MethodApplication for this compound ResearchReference
Proteomics Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Comprehensive identification and quantification of thousands of proteins to see which are up- or down-regulated upon exposure. numberanalytics.com
Two-dimensional gel electrophoresis (2DE)Separation of complex protein mixtures to visualize changes in protein expression. numberanalytics.com
Protein MicroarraysHigh-throughput analysis of protein interactions and expression levels. numberanalytics.com
Metabolomics Mass Spectrometry (MS)-based MetabolomicsHigh-sensitivity detection and quantification of a wide range of metabolites to map pathway perturbations. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy-based MetabolomicsNon-destructive analysis of metabolite profiles in biofluids or tissue extracts. numberanalytics.com

Integration of Omics Data for Systems-Level Understanding

While proteomics and metabolomics provide powerful, distinct snapshots of cellular activity, integrating these and other omics datasets (like genomics and transcriptomics) offers a more holistic, systems-level understanding. nih.govnih.gov The true complexity of biological responses to a compound like this compound lies in the interplay between genes, proteins, and metabolites. nih.govcmbio.io

The challenge lies in managing and interpreting these large, heterogeneous datasets. Future research will depend on sophisticated computational and bioinformatics tools to integrate multi-omics data. researchgate.net By combining information from different molecular layers, researchers can construct comprehensive models of the compound's mechanism of action, identify key regulatory hubs, and understand the flow of information from genetic predisposition to metabolic outcome. nih.govnih.gov This integrated approach is essential for moving beyond simple correlations to a causal understanding of the compound's biological role.

Table 2: Tools and Platforms for Multi-Omics Data Integration

Tool/PlatformPrimary FunctionPotential ApplicationReference
Mergeomics A web server for integrating multi-omics summary statistics to identify disease-relevant pathways and key drivers.Could be used to analyze potential genomic, proteomic, and metabolomic data related to the compound to find associated biological processes.N/A
mixOmics An R package designed for the exploration and integration of multiple omics datasets, with a focus on feature selection.Useful for identifying the most significant molecular features (proteins, metabolites) that are altered by the compound.N/A
MOVE (Multi-Omics Variational Autoencoders) A deep-learning framework to integrate large-scale and heterogeneous multi-modal data.Could model complex, non-linear relationships between different omics data types to uncover novel molecular associations.N/A

Methodological Innovations in Stereoselective Analysis

Given that this compound has multiple stereoisomers, a significant analytical challenge is to separate and accurately quantify each one. Enantiomers often have identical physical properties in a non-chiral environment, making their separation difficult. mdpi.com However, their biological effects can differ dramatically.

Future progress depends on innovations in stereoselective (chiral) analysis. chiralpedia.com Key areas for development include:

Advanced Chiral Chromatography : The development of novel chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) is crucial for achieving better separation of the stereoisomers. chiralpedia.commdpi.com

Chiral Derivatization : Chemically modifying the enantiomers with a chiral reagent can create diastereomers, which are more easily separated by standard chromatography techniques.

Circular Dichroism (CD) Spectroscopy : This technique can provide detailed information about the chiral properties of molecules and can be used for their characterization. chiralpedia.com

Nanophotonic Sensing : Emerging technologies using chiral plasmonic nanoparticles may offer highly sensitive methods for detecting and quantifying specific enantiomers. acs.org

These advanced analytical methods are prerequisites for accurately studying the pharmacokinetics, metabolism, and specific biological activities of each individual stereoisomer of this compound. mdpi.com

Q & A

Basic Research Question

  • NMR : 1H^1H-NMR should show characteristic signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and hydroxyl proton (δ 2.5–3.0 ppm, broad). 13C^{13}C-NMR confirms the carboxylic acid (δ ~170–175 ppm) and hydroxyl-bearing carbon (δ ~70 ppm).
  • IR : Strong absorption at ~2500–3300 cm1^{-1} (carboxylic O-H stretch) and ~1700 cm1^{-1} (C=O).
  • MS : Molecular ion peak at m/z 174.24 (C9 _9H18 _{18}O3 _3) with fragmentation patterns consistent with ethyl and hydroxyl groups .

What are the key physicochemical properties of this compound, and how do they influence experimental design?

Basic Research Question

  • Hydrogen bonding : Two hydrogen bond donors (hydroxyl and carboxylic acid groups) increase solubility in polar solvents but reduce membrane permeability.
  • Topological polar surface area (TPSA) : ~57.5 Å2^2, indicating moderate polarity. Use hydrophilic solvents (e.g., DMSO/water mixtures) for biological assays.
  • Rotatable bonds : One (ethyl group), suggesting flexibility in molecular interactions. Consider steric effects in enzyme-binding studies .

How do stereochemical variations at the hydroxyl and ethyl groups affect the biological activity of this compound derivatives?

Advanced Research Question
Stereochemistry critically impacts enzyme interactions. For example:

  • (2R,3S)-isomers may exhibit stronger binding to dehydrogenase enzymes due to spatial alignment with catalytic pockets.
  • Methodology : Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation) and compare IC50_{50} values in enzymatic inhibition assays. Use X-ray crystallography to resolve binding modes .

What statistical methods are appropriate for resolving discrepancies in enzymatic inhibition assays involving this compound?

Advanced Research Question

  • Outlier detection : Apply Grubbs’ test to identify anomalous data points in dose-response curves.
  • Multivariate analysis : Use ANOVA to compare inhibition across multiple enzyme isoforms.
  • Error propagation : Quantify uncertainty in IC50_{50} calculations using Monte Carlo simulations. Ensure replicates (n ≥ 3) and report confidence intervals .

What strategies can be employed to study the metabolic stability of this compound in in vitro models?

Advanced Research Question

  • Hepatocyte assays : Incubate with primary hepatocytes and monitor degradation via LC-MS/MS. Calculate half-life (t1/2_{1/2}) using first-order kinetics.
  • CYP450 profiling : Use recombinant cytochrome P450 enzymes to identify major metabolizing isoforms.
  • Structural modifications : Introduce deuterium at labile positions (e.g., α to the hydroxyl group) to assess isotope effects on stability .

How can contradictory data on the compound’s solubility in aqueous vs. lipid phases be reconciled?

Advanced Research Question

  • Experimental variables : Control pH (carboxylic acid deprotonates above pH 4.5, increasing aqueous solubility).
  • Partition coefficient (LogP) : Measure experimentally via shake-flask method (octanol/water) and compare with computational predictions (e.g., XLogP3).
  • Dynamic light scattering (DLS) : Assess aggregation in aqueous buffers, which may artificially reduce apparent solubility .

What computational tools are effective for predicting the reactivity of this compound in catalytic systems?

Advanced Research Question

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) : Simulate interactions with catalytic metal surfaces (e.g., Pd/C) to model hydrogenation pathways.
  • Software : Gaussian, ORCA, or VASP for DFT; GROMACS for MD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.